molecular formula C17H16N4O B11747828 2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11747828
M. Wt: 292.33 g/mol
InChI Key: BSEPQBXMHRCXAZ-NDENLUEZSA-N
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Description

2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound with a molecular formula of C17H15N3O This compound is known for its unique structure, which includes a benzodiazole ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. Quality control measures are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-Benzodiazol-2-yl)acetohydrazide
  • 2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one

Uniqueness

2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide stands out due to its unique combination of a benzodiazole ring and a hydrazide group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H16N4O/c1-12(13-7-3-2-4-8-13)20-21-17(22)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12-

InChI Key

BSEPQBXMHRCXAZ-NDENLUEZSA-N

Isomeric SMILES

C/C(=N/NC(=O)CC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CC1=NC2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

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